molecular formula C23H27NO B11513518 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one CAS No. 484049-68-5

5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one

Cat. No.: B11513518
CAS No.: 484049-68-5
M. Wt: 333.5 g/mol
InChI Key: AFKLAVFLSMAXRE-UHFFFAOYSA-N
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Description

5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative with a complex substitution pattern. The core structure consists of a bicyclo[2.2.1]heptan-2-one framework, modified by three methyl groups at positions 5, 5, and 6, and a [phenyl(phenylamino)methyl] substituent at position 3. The compound’s stereochemistry is reported as (1R,3R,4R,6S)-rel, which may influence its reactivity and biological activity .

The compound’s synthesis likely involves multi-step functionalization of the bicyclic core, as evidenced by analogous routes for similar derivatives. For example, 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one derivatives have been synthesized via 1,3-dipolar cycloadditions with nitrile oxides or nitroalkanes, followed by ring-opening reactions to generate bioactive intermediates .

Properties

CAS No.

484049-68-5

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

3-[anilino(phenyl)methyl]-5,5,6-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C23H27NO/c1-15-18-14-19(23(15,2)3)20(22(18)25)21(16-10-6-4-7-11-16)24-17-12-8-5-9-13-17/h4-13,15,18-21,24H,14H2,1-3H3

InChI Key

AFKLAVFLSMAXRE-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C1(C)C)C(C2=O)C(C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from simpler bicyclic ketones. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides to 5,5,6-trimethyl-2-ethynylbicyclo[2.2.1]heptan-2-ol, yielding the corresponding isoxazol-5-yl derivatives . The isoxazole ring is then opened to form prostanoid precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach involves the use of advanced organic synthesis techniques and catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the substituents.

    Substitution: Substitution reactions can occur at the phenyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield isoxazol-5-yl derivatives, while reduction can lead to simpler bicyclic compounds .

Scientific Research Applications

5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.1]heptan-2-one scaffold is a versatile platform for structural diversification. Below is a detailed comparison of the target compound with key analogs:

Structural and Functional Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one 5,5,6-trimethyl; 3-[phenyl(phenylamino)methyl] ~C₂₃H₂₇NO ~333.5 High lipophilicity (logP > 4); potential pharmaceutical intermediate due to aromatic/amino groups
3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one 3-[(dimethylamino)methyl] C₁₀H₁₇NO 167.25 Moderate basicity (pKa ~8–9); used in drug delivery systems
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one 1,3,3-trimethyl C₁₀H₁₆O 152.23 Low polarity (logP ~2.5); fragrance/terpene synthesis
5,6-Bis(methylene)bicyclo[2.2.1]heptan-2-one 5,6-dimethylidene C₉H₁₀O 134.18 Electrophilic reactivity at α,β-unsaturated ketone; precursor for Diels-Alder reactions
1,3-Bis(hydroxymethyl)-3-methylbicyclo[2.2.1]heptan-2-one 1,3-bis(hydroxymethyl); 3-methyl C₁₀H₁₄O₃ 182.22 High hydrophilicity (logP ~0.5); polymer crosslinking agent

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is significantly higher than analogs with polar substituents (e.g., hydroxyl or amino groups), favoring membrane permeability .
  • Thermal Stability : Methyl-substituted derivatives (e.g., 1,3,3-trimethyl) exhibit higher thermal stability due to reduced ring strain .

Biological Activity

5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one is a bicyclic ketone with a complex structure that has garnered interest due to its potential biological activities. This compound features a bicyclo[2.2.1]heptane framework and is characterized by multiple methyl groups and a phenyl group attached to an amino-substituted benzyl moiety. Its molecular formula is C21H25NC_{21}H_{25}N with a molecular weight of approximately 305.43 g/mol .

Chemical Structure and Properties

The unique arrangement of carbon atoms in the bicyclic structure contributes to the compound's chemical reactivity and biological interactions. The presence of functional groups such as amines and ketones suggests potential interactions with various biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC21H25N
Molecular Weight305.43 g/mol
Structure TypeBicyclic Ketone

Biological Activities

Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, such as:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, indicating potential use in antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that derivatives of bicyclic ketones may inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Neuroprotective Effects : Some related compounds have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of bicyclic ketones against Staphylococcus aureus and Escherichia coli, finding that certain derivatives exhibited significant inhibition zones, indicating their potential as antimicrobial agents .
  • Anticancer Properties : In vitro studies have shown that bicyclic ketone derivatives can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways .
  • Neuroprotective Effects : Research involving animal models has indicated that related compounds can reduce oxidative stress markers in neuronal tissues, suggesting a protective effect against neurodegeneration .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could explain its antimicrobial and anticancer activities.
  • Receptor Modulation : Interaction with neurotransmitter receptors may underlie its neuroprotective effects, although further research is needed to elucidate these pathways.

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